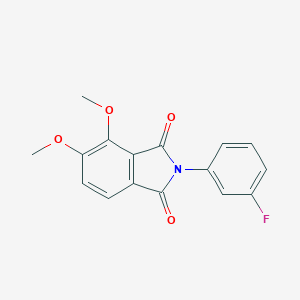

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The synthesis method of this compound is relatively simple, and it can be easily obtained through a few steps. The aim of

科学研究应用

Antiprotozoal Activity

The indazole scaffold, which is structurally similar to the compound , has been utilized in the synthesis of derivatives with significant antiprotozoal activity . These compounds have shown effectiveness against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The presence of electron-withdrawing groups on the phenyl ring, such as the fluorine atom in 2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione, is believed to enhance this activity.

Antibacterial Applications

Sulfonamides, which share a common aromatic and amine structure with our compound, have been used as antibacterial drugs for decades . The fluorine substitution on the phenyl ring can potentially increase the efficacy of these compounds due to its electronegative nature, influencing the interaction with bacterial enzymes.

Anticancer Research

Indazole derivatives, including those with substitutions similar to 2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione, have been explored for their anticancer properties . The modification of the indazole ring system, particularly with methoxycarbonyl and halogen groups, has shown promising results in inhibiting cancer cell growth.

Cheminformatic Analysis

The compound’s structure allows for extensive cheminformatic analysis to predict its biological activity and interaction with various biomolecules . This is crucial in drug design and discovery, where computational models can save time and resources in the early stages of research.

Physicochemical Property Analysis

Density Functional Theory (DFT) studies have been conducted on similar compounds to calculate and analyze their molecular structure, electrostatic potential, and frontier molecular orbitals . These studies are essential for understanding the physicochemical properties and reactivity of the compound.

Synthesis of New Derivatives

The compound serves as a precursor for the synthesis of new derivatives with potential biological activities . By reacting with different benzaldehydes, researchers can create a variety of compounds for further pharmacological evaluation.

属性

IUPAC Name |

2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJGJRQVPOWFEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)

![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B440737.png)

![9,9-dimethyl-6-(4-propan-2-yloxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440756.png)

![9,9-Dimethyl-5-(2-methylpropanoyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440769.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B440772.png)

![2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440774.png)

![2-(4-nitrophenyl)-5-phenyl-4-[(E)-{[2-(4-propanoylpiperazin-1-yl)ethyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B440780.png)

![11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440793.png)

![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B440799.png)

![2-(4-methylphenoxy)-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]acetamide](/img/structure/B440800.png)

![9,9-dimethyl-6-(4-pentoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440802.png)